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molecular formula C12H13NO3 B8307893 1-Allyl-2-allyloxy-3-nitrobenzene

1-Allyl-2-allyloxy-3-nitrobenzene

Cat. No. B8307893
M. Wt: 219.24 g/mol
InChI Key: SNCVGJDWZAUFMK-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

To a stirred solution of 1-allyl-2-allyloxy-3-nitrobenzene (100 mg, 0.0004 mol) in methylene chloride (6 mL, 0.09 mol) at room temperature was added benzylidene-bis(tricyclohexylphosphine)dichlororuthenium (20 mg, 0.00002 mol). The reaction mixture was stirred at room temperature overnight. The reaction solvent was removed in vacuo leaving a dark solid which was purified by ISCO column chromatography on silica gel using hexane-methyl-t-butyl ether (3:1). The fractions corresponding to product were combined and concentrated in vacuo to give 9-nitro-2,5-dihydrobenzo[b]oxepine as a dark solid which was further purified to give product as an off-white solid (80 mg, 90%). 1H NMR (CDCl3, 400 MHz) δ 7.66 (d, 1H, J=8.09 Hz), 7.33 (d, 1H, J=7.32 Hz), 7.11 (dd, 1H, J=7.58, 8.09 Hz), 5.86 (m, 1H), 5.54 (d, 1H, J=11 Hz), 4.79 (s, 2H), 3.54 (s, 2H);
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[O:13][CH2:14][CH:15]=[CH2:16])C=C.C(Cl)Cl>C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1C=CC(C=[Ru](Cl)Cl)=CC=1>[N+:10]([C:6]1[C:5]2[O:13][CH2:14][CH:15]=[CH:16][CH2:1][C:4]=2[CH:9]=[CH:8][CH:7]=1)([O-:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C=C)C1=C(C(=CC=C1)[N+](=O)[O-])OCC=C
Name
Quantity
6 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 mg
Type
catalyst
Smiles
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a dark solid which
CUSTOM
Type
CUSTOM
Details
was purified by ISCO column chromatography on silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1OCC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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